3-(4-Phenylbuta-1,3-dien-1-YL)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
338741-53-0 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(4-phenylbuta-1,3-dienyl)pyridine |
InChI |
InChI=1S/C15H13N/c1-2-7-14(8-3-1)9-4-5-10-15-11-6-12-16-13-15/h1-13H |
InChI Key |
WCQHKQCBWYWTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CN=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3 4 Phenylbuta 1,3 Dien 1 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a full structural assignment can be achieved.
The ¹H NMR spectrum of 3-(4-Phenylbuta-1,3-dien-1-YL)pyridine is expected to show distinct signals for the protons on the pyridine (B92270) ring, the butadienyl chain, and the phenyl ring. The conjugated nature of the molecule will cause the vinyl and aromatic protons to resonate in the downfield region, typically between 6.5 and 9.0 ppm.
Pyridine Ring Protons: The protons on the 3-substituted pyridine ring will exhibit characteristic chemical shifts and coupling patterns. H-2, being adjacent to the electronegative nitrogen and in an ortho position to the substituent, is expected to be the most deshielded. H-6 will also be downfield, while H-4 and H-5 will appear at relatively higher fields.
Butadienyl Protons: The four protons on the conjugated diene chain will appear as doublets or doublets of doublets, with coupling constants (J-values) indicative of their geometric arrangement (E/Z isomerism). Large coupling constants (typically 12-18 Hz) are characteristic of a trans (E) configuration, while smaller values (7-12 Hz) suggest a cis (Z) configuration.
Phenyl Ring Protons: The protons of the terminal phenyl group will likely appear as a complex multiplet, though they may resolve into distinct signals corresponding to ortho, meta, and para positions depending on the solvent and spectrometer frequency.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Py-H2 | 8.7 - 8.9 | d (doublet) | ~2.0 (⁴J) |
| Py-H6 | 8.5 - 8.7 | dd (doublet of doublets) | ~4.8 (³J), ~1.7 (⁴J) |
| Py-H4 | 7.8 - 8.0 | dt (doublet of triplets) | ~7.9 (³J), ~1.8 (⁴J) |
| Py-H5 | 7.3 - 7.5 | dd (doublet of doublets) | ~7.9 (³J), ~4.8 (³J) |
| Vinyl & Phenyl Protons | 6.8 - 7.6 | m (multiplet) | - |
The ¹³C NMR spectrum will display signals for all 15 carbon atoms, which are all in the sp² hybridization state. The chemical shifts provide insight into the electronic environment of each carbon. Carbons directly attached to nitrogen or located in electron-deficient positions will resonate further downfield.
Pyridine Ring Carbons: The carbons of the pyridine ring are expected in the 120-155 ppm range. C-2 and C-6, being adjacent to the nitrogen, will be the most deshielded nih.gov. C-3, the point of substitution, will also be influenced by the diene chain.
Butadienyl Carbons: The four carbons of the diene linker will appear in the typical range for conjugated alkenes, approximately 115-140 ppm.
Phenyl Ring Carbons: The phenyl group carbons will resonate between 125-140 ppm. The ipso-carbon (attached to the diene) will be distinct from the ortho, meta, and para carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Hybridization | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Py-C2 | sp² | 150 - 153 |
| Py-C6 | sp² | 148 - 151 |
| Py-C4 | sp² | 134 - 137 |
| Py-C3, Py-C5 | sp² | 123 - 135 |
| Butadienyl & Phenyl Carbons | sp² | 125 - 140 |
While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning all signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be seen between adjacent protons on the pyridine ring (H4-H5, H5-H6) and along the butadienyl chain, establishing the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This technique would be particularly useful for determining the stereochemistry of the double bonds within the butadienyl linker. For example, a NOE between protons on opposite sides of a double bond would confirm an E-configuration.
¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of the nitrogen atom. The chemical shift of the pyridine nitrogen is sensitive to substitution and electronic effects. For a 3-substituted pyridine, the ¹⁵N chemical shift is expected to be in a characteristic range that can be influenced by the conjugation with the phenylbutadienyl system. The lone pair of electrons on the nitrogen is not delocalized with the aromatic π-system, making it available for protonation or coordination, which would cause a significant shift in the ¹⁵N signal rsc.org.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
Vibrational spectroscopy probes the vibrational modes of a molecule. IR and Raman spectroscopy are complementary techniques that provide a characteristic "fingerprint" for the compound.
C-H Stretching: Aromatic and vinyl C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the double bonds within the pyridine and phenyl rings, as well as the conjugated diene, will produce a series of strong to medium bands in the 1400-1650 cm⁻¹ region. The C=N stretching of the pyridine ring typically absorbs strongly in the 1600-1500 cm⁻¹ range ijres.org.
C-H Bending: Out-of-plane (oop) C-H bending vibrations appear in the fingerprint region (675-900 cm⁻¹) and are diagnostic of the substitution pattern on the aromatic rings researchgate.net. For the 3-substituted pyridine and monosubstituted phenyl rings, characteristic bands would be expected in this region.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic/Vinyl C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=C Stretch (Diene) | 1600 - 1650 | Medium-Strong |
| C=C / C=N Stretch (Rings) | 1400 - 1600 | Strong |
| C-H Out-of-Plane Bend (Pyridine, Phenyl) | 690 - 900 | Strong |
Computational Chemistry and Theoretical Investigations of 3 4 Phenylbuta 1,3 Dien 1 Yl Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure and properties of molecules. For 3-(4-Phenylbuta-1,3-dien-1-YL)pyridine, a DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be the first step. nih.govresearchgate.net This would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Such calculations have been performed on related pyridine (B92270) derivatives to understand their structural arrangements, including non-planarity and intramolecular interactions. nih.gov For a molecule like 1-methyl-4-phenyl-1-azabuta-1,3-diene complexed with iron, DFT calculations have been used to determine the most stable coordination modes and geometric parameters, showing good agreement with experimental data. researchgate.netrsc.org However, for this compound specifically, these fundamental ground-state properties have not been computationally documented.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction
To investigate the optical properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. This method is used to calculate the energies of electronic excited states, which allows for the prediction of UV-Vis absorption spectra. researchgate.netmdpi.com The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions are typically characterized by the molecular orbitals involved, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For similar pyridine-containing dyes and other complex organic molecules, TD-DFT has been successfully used to reproduce experimental spectra and understand the nature of electronic transitions. researchgate.netmdpi.com Without such a study on this compound, its theoretical absorption spectrum and excited-state characteristics are unknown.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govmdpi.com For many organic compounds, including various pyridine and butadiene derivatives, the HOMO and LUMO energy levels and their spatial distribution have been calculated to predict charge transfer characteristics. nih.govscirp.orgmdpi.com For instance, in donor-acceptor systems, the HOMO is often localized on the electron-donating part of the molecule and the LUMO on the electron-accepting part. nih.gov A detailed analysis for this compound would map the electron density of these orbitals and quantify the HOMO-LUMO gap, but this specific information is currently absent from the scientific record.
Theoretical Prediction of Reactivity and Mechanistic Pathways
Building on the electronic structure information from DFT, various theoretical descriptors can be calculated to predict a molecule's reactivity. Global reactivity indices such as electronegativity, chemical hardness, and electrophilicity, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity profile. mdpi.commdpi.com Furthermore, local reactivity descriptors like Fukui functions or the molecular electrostatic potential (MEP) can identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net These methods have been applied to understand the reaction mechanisms of related compounds, such as the cycloaddition reactions of dinitro-butadiene. mdpi.com A theoretical study of this compound would use these tools to predict how it might react with other chemical species and to explore the energy profiles of potential reaction pathways. Without such computational work, predictions about its chemical behavior remain speculative.
Reactivity and Chemical Transformations of 3 4 Phenylbuta 1,3 Dien 1 Yl Pyridine
Pericyclic Reactions (e.g., Diels-Alder Cycloadditions involving the butadiene moiety)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. masterorganicchemistry.com The butadiene moiety in 3-(4-phenylbuta-1,3-dien-1-yl)pyridine can potentially act as the 4π-electron component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. elte.hu
In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (a 2π-electron system, usually an alkene or alkyne) to form a six-membered ring. atc.io For the butadiene unit of this compound to react, it must adopt an s-cis conformation. The reactivity of the diene is enhanced by electron-donating groups, while the dienophile's reactivity is increased by electron-withdrawing groups. masterorganicchemistry.com The phenyl and pyridyl substituents on the butadiene chain will influence the electronic properties and steric accessibility of the diene, thereby affecting its reactivity in cycloaddition reactions.
While specific studies on the Diels-Alder reactivity of this compound are not extensively documented, the general mechanism is expected to follow the pathway outlined below.
Table 1: General Characteristics of the Diels-Alder Reaction
| Feature | Description |
|---|---|
| Reaction Type | [4+2] Cycloaddition |
| Components | Conjugated Diene (4π electrons) and Dienophile (2π electrons) |
| Mechanism | Concerted, single cyclic transition state |
| Key Requirement | Diene must be in the s-cis conformation |
| Stereochemistry | Stereospecific (configuration of reactants is retained in the product) |
Another significant pericyclic reaction observed in analogous butadienylpyridines is electrocyclization. Research on 2-(4-R-butadienyl)pyridines has shown that these molecules can undergo a thermal 6π-electrocyclization to form bicyclic 4H-quinolizine derivatives. This intramolecular reaction involves the rearrangement of the π-electrons of the butadienylpyridine system to form a new σ-bond and a six-membered ring fused to the pyridine (B92270) ring. This transformation highlights the potential for the butadiene moiety to participate in intramolecular pericyclic reactions, leading to more complex heterocyclic systems.
Oxidation Reactions and Pyridine N-Oxidation
The structure of this compound offers two main sites for oxidation: the conjugated diene system and the nitrogen atom of the pyridine ring.
The butadiene moiety is susceptible to oxidation by various reagents, which can lead to cleavage of the double bonds or the formation of epoxides. Theoretical studies on the oxidation of the unsubstituted 1,3-butadien-1-yl radical (n-C4H5) with molecular oxygen suggest a complex reaction mechanism. The primary products are formed through oxygen addition to the radical site, followed by either cleavage of the O-O bond or significant rearrangement of the molecular skeleton. rsc.orgosti.gov This indicates that oxidation of the diene chain in this compound could lead to a variety of products, including aldehydes and other oxygenated derivatives. rsc.org
The nitrogen atom of the pyridine ring can be selectively oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids (like m-chloroperoxybenzoic acid, m-CPBA) or other strong oxidants. thieme-connect.de The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. scripps.edu The N-O bond introduces a dipolar character, making the oxygen atom nucleophilic and the positions ortho (2) and para (4) to the nitrogen atom more electrophilic and susceptible to nucleophilic attack. thieme-connect.de
Table 2: Common Reagents for Pyridine N-Oxidation
| Oxidizing Agent | Typical Conditions |
|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) at room temperature |
| Peracetic acid | Acetic acid solvent |
| Hydrogen peroxide with a catalyst | e.g., Methyltrioxorhenium |
The formation of the N-oxide of this compound would modify the electronic properties of the entire molecule, potentially influencing the reactivity of the appended phenylbutadiene chain.
Acid-Base Interactions and Acidochromism of Pyridine Moiety
Protonation of the pyridine nitrogen leads to the formation of a pyridinium (B92312) cation. This process can significantly alter the electronic structure of the molecule, leading to changes in its UV-Visible absorption spectrum, a phenomenon known as acidochromism. For many pyridine derivatives, the addition of an acid results in a visible color change. This is because protonation of the nitrogen atom enhances its electron-withdrawing nature, which affects the entire conjugated π-system of the molecule, including the phenylbutadiene tail, thus altering the energy of electronic transitions.
Table 3: Comparison of pKa Values for Pyridine and Related Compounds
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Pyridine | 5.25 | wikipedia.org |
| Pyridine N-Oxide | 0.79 | scripps.edu |
While specific studies on the acidochromism of this compound are limited, related compounds with extensive conjugation and a pyridine receptor have been shown to exhibit significant color and fluorescence changes upon protonation.
Coordination Chemistry with Metal Centers (Ligand Behavior)
The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal centers to form transition metal complexes. wikipedia.org In such complexes, the pyridine derivative acts as a ligand, donating its electron pair to an empty orbital of the metal ion. wikipedia.org
The coordination can involve the nitrogen atom in a monodentate fashion. The extended π-system of the phenylbutadiene substituent could also potentially interact with the metal center, although this is less common for simple pyridine ligands. The electronic and steric properties of the 4-phenylbuta-1,3-dien-1-yl group would play a crucial role in the stability and structure of the resulting metal complexes. For example, the bulky nature of the substituent could influence the coordination geometry around the metal center.
Table 4: Potential Coordination Modes of this compound
| Coordination Site | Description | Potential Metal Interactions |
|---|---|---|
| Pyridine Nitrogen | Primary coordination site; acts as a σ-donor (Lewis base). | Forms stable complexes with a wide range of transition metals (e.g., Ru, Os, Rh, Ir, Co, Ni, Zn). |
| Butadiene π-system | Potential for η² or η⁴ coordination. | Less common, but possible with certain low-valent metal centers. |
Isomerization Studies and Tautomerism (e.g., Butadienylpyridine-Quinolizine Rearrangement)
The butadienyl side chain of this compound can exist as different geometric isomers due to the presence of two carbon-carbon double bonds. Isomerization between these forms, for instance from a (Z,E) to an (E,E) configuration, can be promoted by factors such as light, heat, or the presence of a catalyst.
A particularly relevant transformation for this class of compounds is the butadienylpyridine-quinolizine rearrangement. Detailed studies on the iridium-catalyzed synthesis of 2-(4-R-butadienyl)pyridines have elucidated a fascinating reaction cascade. In this process, certain butadienylpyridine isomers undergo a thermal 6π-electrocyclization to yield a bicyclic 4H-quinolizine derivative. This intermediate can then tautomerize to a more stable 6H-quinolizine. A subsequent retro-electrocyclization of another tautomeric form of the quinolizine can lead to a rearranged butadienylpyridine product.
Although this mechanism was detailed for the 2-substituted isomer, it provides a strong precedent for the potential reactivity of this compound. The ability to form a quinolizine-like intermediate would depend on the specific geometry and electronic properties conferred by the substituent at the 3-position of the pyridine ring.
Table 5: Key Steps in the Butadienylpyridine-Quinolizine Rearrangement (by analogy)
| Step | Reaction Type | Intermediate/Product |
|---|---|---|
| 1 | 6π-Electrocyclization | Bicyclic 4H-quinolizine derivative |
| 2 | Tautomerization | 6H-quinolizine derivative |
This rearrangement pathway represents a significant aspect of the chemical reactivity of butadienylpyridines, allowing for the transformation between different constitutional isomers via complex heterocyclic intermediates.
Structure Property Relationships in Phenylbutadiene Pyridine Systems
Influence of Substituent Effects on Electronic and Photophysical Properties
The introduction of various substituent groups onto the phenyl and pyridine (B92270) rings of the core structure profoundly impacts its electronic and photophysical properties. These effects are largely dictated by the electron-donating or electron-withdrawing nature of the substituents, which alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Attaching electron-donating groups (EDGs), such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, to the phenyl ring generally raises the HOMO energy level. Conversely, placing electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN), on the pyridine ring tends to lower the LUMO energy level. This strategic placement of EDGs and EWGs creates a "push-pull" system, facilitating intramolecular charge transfer (ICT) from the electron-rich phenyl ring to the electron-deficient pyridine ring upon photoexcitation. nih.govrsc.org This ICT character is a critical determinant of the molecule's photophysical behavior.
The nature and position of these substituents directly influence the absorption and emission spectra. For instance, increasing the electron-donating strength of the substituent on the phenyl ring or the electron-withdrawing strength on the pyridine ring typically leads to a bathochromic (red) shift in both the absorption and fluorescence spectra. nih.gov This is due to a reduction in the HOMO-LUMO energy gap. Conversely, the introduction of groups that disrupt this donor-acceptor character can result in a hypsochromic (blue) shift. nih.gov
Furthermore, substituents can affect the fluorescence quantum yield. In some systems, stronger donor-acceptor character can enhance the quantum yield, while in others, it may promote non-radiative decay pathways, thus quenching fluorescence. rsc.org Theoretical investigations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be valuable tools in predicting how different substituents will modify the electronic structures and spectral properties of these compounds. rsc.orgnih.govrsc.org
Table 1: Predicted Effects of Substituents on the Photophysical Properties of 3-(4-Phenylbuta-1,3-dien-1-yl)pyridine Derivatives
| Substituent on Phenyl Ring | Substituent on Pyridine Ring | Expected Absorption Shift | Expected Emission Shift | Predicted HOMO-LUMO Gap |
|---|---|---|---|---|
| -H | -H | Reference | Reference | Reference |
| -OCH3 (EDG) | -H | Red Shift | Red Shift | Decreased |
| -N(CH3)2 (Strong EDG) | -H | Strong Red Shift | Strong Red Shift | Significantly Decreased |
| -H | -CN (EWG) | Red Shift | Red Shift | Decreased |
| -H | -NO2 (Strong EWG) | Strong Red Shift | Strong Red Shift | Significantly Decreased |
| -OCH3 (EDG) | -CN (EWG) | Very Strong Red Shift | Very Strong Red Shift | Substantially Decreased |
Impact of Conjugation Length and Planarity on Spectroscopic Features
The extent of the π-conjugated system in phenylbutadiene-pyridine derivatives is a crucial factor governing their spectroscopic properties. The butadiene bridge provides a pathway for electron delocalization between the phenyl and pyridine rings. An increase in the length of this conjugated bridge, for instance by adding more double bonds, generally results in a bathochromic shift of the absorption and emission maxima. This is because a larger conjugated system leads to smaller energy gaps between the ground and excited states.
The planarity of the molecule is equally important for effective conjugation. nih.gov For the π-orbitals of the phenyl ring, butadiene bridge, and pyridine ring to overlap efficiently, the molecule must adopt a relatively planar conformation. Any significant twisting or deviation from planarity will disrupt the π-electron delocalization, effectively shortening the conjugation length. This disruption leads to a hypsochromic (blue) shift in the spectra and can decrease the intensity of the absorption bands. The near-planar structure of some derivatives has been confirmed by X-ray diffraction analysis, which supports the potential for good π-electron delocalization. nih.gov
In essence, a longer and more planar conjugated system allows for a more extensive delocalization of electrons, which lowers the energy required for electronic transitions, thus shifting the spectroscopic features to longer wavelengths. researchgate.net
Stereochemical Influences on Molecular Conformation and Photophysics
The butadiene bridge in this compound can exist as different geometric isomers, primarily the (E,E) and (Z,E) forms. These stereoisomers can have distinct molecular conformations and, consequently, different photophysical and photochemical behaviors. researchgate.netrsc.org
The all-trans (E,E) isomer is typically more planar and thermodynamically stable, allowing for maximum π-conjugation. In contrast, the (Z,E) isomer often exhibits steric hindrance that forces a twist in the molecule, disrupting the planarity and the extent of conjugation. rsc.org This difference in conformation leads to noticeable variations in their excited-state properties.
Studies on positional isomers of 1-(n-pyridyl)-4-phenyl-1,3-butadiene have shown that both (E,E) and (Z,E) isomers can be synthesized and characterized. researchgate.netrsc.org Their photophysical behavior, including fluorescence and photoisomerization, is highly dependent on the geometry. The photoisomerization between these forms can proceed through different mechanisms, with the quantum yields being influenced by factors such as internal conversion. researchgate.netrsc.org For certain isomers, such as the 2-pyridyl derivative in its ZE form, the potential for intramolecular hydrogen bonding can also play a significant role in defining its excited-state properties. rsc.org
Correlations between Molecular Structure and Charge Transfer Efficiency
As discussed, strengthening the donor and acceptor moieties by introducing potent EDGs and EWGs, respectively, enhances the driving force for charge transfer. nih.gov This is reflected in a greater change in dipole moment between the ground and excited states. The butadiene bridge acts as a conduit for this charge transfer. Its length, planarity, and electronic makeup are critical. A more conjugated and planar bridge facilitates more efficient electronic communication between the donor and acceptor ends of the molecule.
Computational studies can provide quantitative insights into ICT efficiency. By calculating the HOMO and LUMO distributions, one can visualize the electron density shift upon excitation. The HOMO is typically localized on the donor (phenyl) side, while the LUMO is on the acceptor (pyridine) side in a well-designed push-pull system. The degree of spatial overlap between these frontier orbitals can also influence the charge transfer process. nih.gov Furthermore, theoretical calculations of properties like first and second hyperpolarizabilities can quantify the nonlinear optical response, which is a direct consequence of efficient ICT. rsc.org The solvent environment also plays a crucial role, as polar solvents can stabilize the charge-separated excited state, often leading to a red shift in the emission spectrum (solvatochromism), which is a hallmark of ICT. rsc.org
Potential Applications in Advanced Materials Science Theoretical and Conceptual
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
The conjugated backbone of 3-(4-Phenylbuta-1,3-dien-1-YL)pyridine is a key feature for its potential use in organic light-emitting diodes (OLEDs) and as a fluorescent material. The presence of both an electron-donating phenyl group and an electron-withdrawing pyridine (B92270) group can create a "push-pull" system, which is beneficial for tuning the emission color and efficiency of fluorescent materials. nih.gov
Derivatives of pyridine have been successfully incorporated into hole-transporting materials for OLEDs, demonstrating stable performance and high luminance. nih.gov Similarly, other compounds with extended π-conjugation are known to be fluorescent. researchgate.net The fluorescence properties of such molecules are highly dependent on their molecular structure and the surrounding environment. nih.govresearchgate.net For instance, the introduction of different functional groups can significantly alter the emission wavelength and quantum yield. mdpi.com It is conceivable that modifications to the phenyl or pyridine rings of this compound could lead to a range of fluorescent materials with tailored properties.
| Compound Family | Relevant Properties | Potential Implication for this compound |
| Pyrene-Pyridine Derivatives nih.gov | Hole-transporting capabilities, high luminance in OLEDs. | Could function as a component in the hole-transporting layer or as an emissive material itself. |
| Pyridine Dicarboxylic Acid Complexes nih.gov | Excellent sensitizers for lanthanide fluorescence, potential for green emitters in OLEDs. | Potential for use in specialized OLED applications, possibly as a host material or in combination with lanthanide ions. |
| Aminopyridines mdpi.com | Tunable fluorescence with significant enhancement upon chemical reaction. | The pyridine nitrogen offers a site for chemical modification to tune its fluorescent properties. |
Optical Sensors and Chemosensors (e.g., for ions, amines)
The pyridine nitrogen in this compound provides a potential binding site for analytes, making it a candidate for use in optical sensors and chemosensors. The interaction of an analyte with the pyridine nitrogen can alter the electronic structure of the molecule, leading to a change in its absorption or fluorescence properties.
Pyridine-based compounds have been successfully developed as fluorescent sensors for various species, including metal ions like Ag+. nih.gov The sensing mechanism often involves a change in the photo-induced electron transfer (PET) process upon analyte binding, resulting in a "turn-on" or "turn-off" fluorescent response. nih.gov Similarly, other fluorescent molecules have been utilized in optical chemical sensors based on fluorescence quenching mechanisms for the detection of various organic and inorganic species. rsc.org The extended conjugation in this compound could enhance the sensitivity of such sensing events by amplifying the change in the photophysical properties.
| Sensor Type | Sensing Mechanism | Target Analyte Example | Potential Role of this compound |
| Pyridine-based fluorescent sensor nih.gov | Photo-induced electron transfer (PET) | Ag+ | The pyridine moiety could act as the recognition site, with the conjugated system reporting the binding event through a change in fluorescence. |
| Fluorescence quenching-based sensor rsc.org | Formation of a complex with the analyte | Ethacrynate, berberine, picric acid | The molecule could act as the fluorophore whose emission is quenched upon interaction with specific analytes. |
Non-linear Optics (NLO) Materials
Molecules with extended π-conjugated systems and donor-acceptor character are known to exhibit significant third-order non-linear optical (NLO) properties. researchgate.net These materials are of interest for applications in optical switching, data storage, and optical limiting. The structure of this compound, with its conjugated bridge connecting a phenyl (donor) and a pyridine (acceptor) group, fits this design paradigm.
Studies on similar organic compounds have demonstrated that the third-order NLO susceptibility can be tuned by modifying the molecular structure. researchgate.net The Z-scan technique is commonly employed to measure the NLO properties of such materials. researchgate.netias.ac.in The presence of heavy atoms or specific functional groups can also influence the NLO response. ias.ac.in It is therefore plausible that this compound and its derivatives could exhibit interesting NLO properties.
| Compound Class | Key NLO Property | Measurement Technique | Theoretical Implication for this compound |
| Extended π-conjugated organic materials researchgate.net | Third-order NLO susceptibility (χ(3)) | Z-scan | The molecule's conjugated system suggests potential for a significant third-order NLO response. |
| Tetracyanobutadiene derivatives nih.govscispace.com | Two-photon absorption | Z-scan | The donor-acceptor nature of the molecule could lead to two-photon absorption properties. |
| Styrylpyrimidine derivatives rsc.org | Enhancement of linear and nonlinear optical responses through branching | Two-photon absorption spectroscopy | Derivatives with branched structures could exhibit enhanced NLO properties. |
Photoactive Components in Organic Electronics (e.g., Organic Photovoltaics)
The electronic and optical properties of conjugated organic molecules make them suitable for use as photoactive components in organic electronic devices, such as organic photovoltaics (OPVs). uky.edu In OPVs, these materials are responsible for light absorption and charge generation and transport. The extended conjugation in this compound suggests that it could absorb light in the visible region of the electromagnetic spectrum, a key requirement for solar cell applications.
Materials with donor-acceptor architectures are often employed in OPVs to facilitate charge separation at the interface between the donor and acceptor materials. researchgate.net While this compound itself has a modest donor-acceptor character, it could be chemically modified to enhance this property or used in conjunction with other electron-donating or electron-accepting materials. For instance, it could be incorporated into larger molecular structures or polymers designed for OPV applications. researchgate.net
| Application Area | Required Material Property | Relevant Compound Examples | Conceptual Role of this compound |
| Organic Photovoltaics (OPVs) uky.eduresearchgate.net | Broad light absorption, efficient charge separation and transport. | Perylene diimides, Diketopyrrolopyrroles | Could act as a light-absorbing component or a building block for more complex donor or acceptor materials. |
| Dye-Sensitized Solar Cells (DSSCs) researchgate.net | Strong light absorption, suitable energy levels for electron injection. | D-A-π-A organic sensitizers | The molecule's structure could be a starting point for designing novel organic sensitizers for DSSCs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
